molecular formula C19H19N B11629886 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole

Katalognummer: B11629886
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: ZWYGMNJERQJHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is a complex organic compound that belongs to the class of cycloheptaindoles. These compounds are characterized by a seven-membered ring fused to an indole structure, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where indole derivatives undergo cycloaddition with suitable reagents to form the cycloheptaindole framework . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.

    Substitution: Halogens, alkylating agents; conditionspresence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole is unique due to its phenyl substitution, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, differentiating it from other cycloheptaindole derivatives.

Eigenschaften

Molekularformel

C19H19N

Molekulargewicht

261.4 g/mol

IUPAC-Name

5-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole

InChI

InChI=1S/C19H19N/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1,3-4,7-10,12,14H,2,5-6,11,13H2

InChI-Schlüssel

ZWYGMNJERQJHTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.